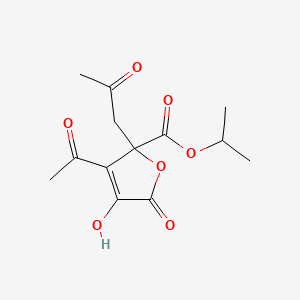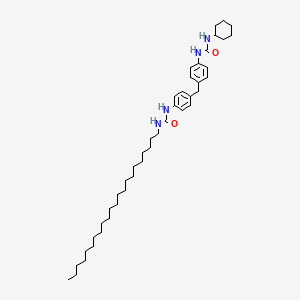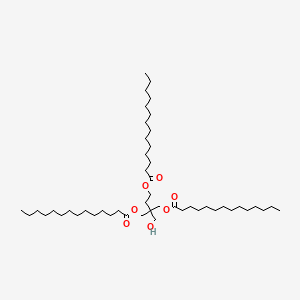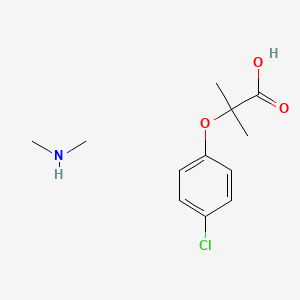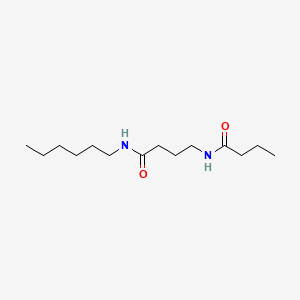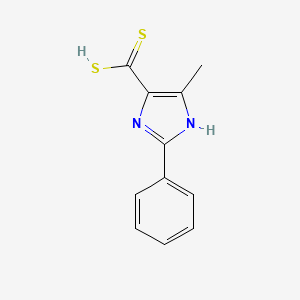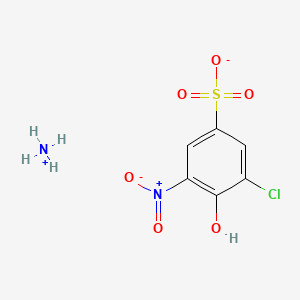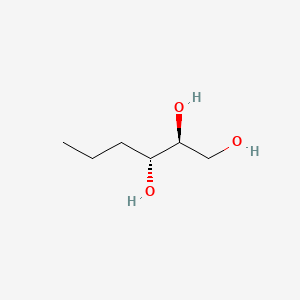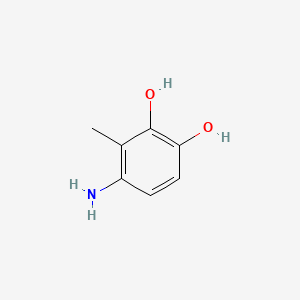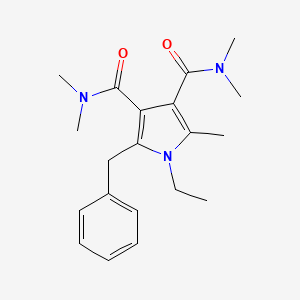
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- is a complex organic compound with a unique structure that includes fused benzofuran and benzopyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the benzofuran and benzopyran rings, followed by the introduction of the cyclohexylmethoxy and methoxy groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler alcohols or hydrocarbons.
Scientific Research Applications
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3,9-dimethoxy-, cis-
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3,9-dimethoxy-, acetate, (6aR-cis)-
Uniqueness
The uniqueness of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- lies in its specific structural features, such as the cyclohexylmethoxy group and the methoxy group at distinct positions. These structural differences can lead to unique chemical and biological properties, distinguishing it from similar compounds.
Properties
CAS No. |
152490-59-0 |
|---|---|
Molecular Formula |
C23H26O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(6aS,11aS)-9-(cyclohexylmethoxy)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol |
InChI |
InChI=1S/C23H26O5/c1-25-15-7-8-16-20(9-15)27-13-18-17-10-19(24)22(11-21(17)28-23(16)18)26-12-14-5-3-2-4-6-14/h7-11,14,18,23-24H,2-6,12-13H2,1H3/t18-,23-/m1/s1 |
InChI Key |
BZFZBVCGXBWVOR-WZONZLPQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C(C=C4O3)OCC5CCCCC5)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C(C=C4O3)OCC5CCCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
